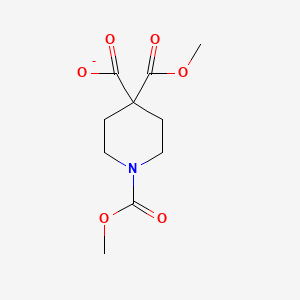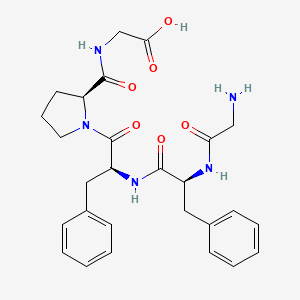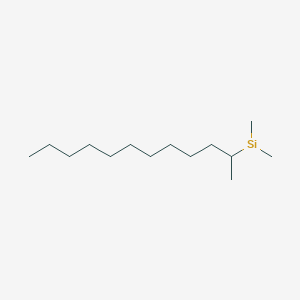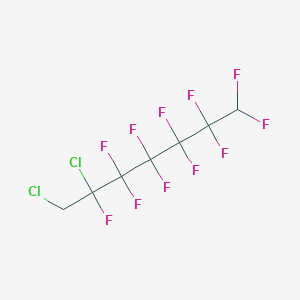
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- is a highly fluorinated and chlorinated derivative of heptane. This compound is characterized by the presence of multiple fluorine and chlorine atoms, which significantly alter its chemical properties compared to its parent hydrocarbon, heptane. The extensive halogenation makes it a compound of interest in various scientific and industrial applications due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- typically involves the halogenation of heptane. The process can be carried out through a series of substitution reactions where hydrogen atoms in heptane are replaced by fluorine and chlorine atoms. This can be achieved using reagents such as chlorine gas (Cl₂) and fluorine gas (F₂) under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor where heptane is exposed to a mixture of chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure complete halogenation. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can also undergo oxidation reactions, although the presence of multiple halogen atoms makes it relatively resistant to oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield partially halogenated heptane derivatives, while reduction can lead to the formation of heptane with fewer halogen atoms.
Scientific Research Applications
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study the effects of extensive halogenation on hydrocarbon reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to halogenated compounds’ toxicity and bioaccumulation.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that require specific halogenation patterns for activity.
Industry: Utilized in the production of specialty chemicals and materials, including high-performance lubricants and coatings due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- exerts its effects is primarily through its interactions with other molecules via halogen bonding. The presence of multiple halogen atoms allows for strong intermolecular interactions, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-: Another highly fluorinated derivative of heptane with similar properties but different halogenation patterns.
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-: A compound with an additional fluorine atom compared to Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro-.
Uniqueness
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- is unique due to its specific pattern of halogenation, which imparts distinct chemical properties. The combination of chlorine and fluorine atoms in specific positions on the heptane backbone results in a compound with unique reactivity and stability, making it valuable for various specialized applications.
Properties
CAS No. |
538345-75-4 |
|---|---|
Molecular Formula |
C7H3Cl2F11 |
Molecular Weight |
366.98 g/mol |
IUPAC Name |
6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoroheptane |
InChI |
InChI=1S/C7H3Cl2F11/c8-1-3(9,12)5(15,16)7(19,20)6(17,18)4(13,14)2(10)11/h2H,1H2 |
InChI Key |
PLFZRLCDPFGDKI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
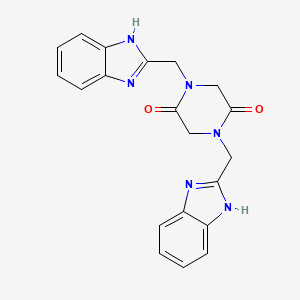
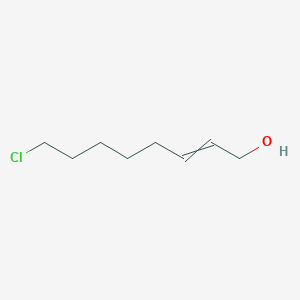
![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)

